molecular formula C13H7ClF2O2 B2695086 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde CAS No. 1986678-46-9

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde

Cat. No.: B2695086
CAS No.: 1986678-46-9
M. Wt: 268.64
InChI Key: IDHAYGSIHIWILH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzaldehyde, featuring chloro and difluorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde typically involves the reaction of 2,4-difluorophenol with 2-chloro-4-formylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 2-Chloro-4-(2,4-difluorophenoxy)benzoic acid.

    Reduction: Formation of 2-Chloro-4-(2,4-difluorophenoxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluorophenoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzaldehyde: Similar structure but with only one fluorine atom.

    2-Chloro-4-(4-fluorophenoxy)benzaldehyde: Similar structure with a different fluorine substitution pattern.

    2,4-Dichlorobenzaldehyde: Contains two chloro groups instead of chloro and difluorophenoxy groups.

Uniqueness

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde is unique due to the presence of both chloro and difluorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-4-(2,4-difluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-6-10(3-1-8(11)7-17)18-13-4-2-9(15)5-12(13)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHAYGSIHIWILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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